5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine
Description
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is a pyrimidine derivative characterized by a hydroxyl group at position 2 of the pyrimidine ring and an N-ethylaminocarbonyl-substituted phenyl group at position 3.
Properties
IUPAC Name |
N-ethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-14-12(17)10-5-3-4-9(6-10)11-7-15-13(18)16-8-11/h3-8H,2H2,1H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYGSHJDAYZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686854 | |
| Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-97-3 | |
| Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-chloropyrimidine
The halogenation-hydrolysis route begins with a chloropyrimidine intermediate. A dichloropyrimidine precursor, such as 2,5-dichloropyrimidine, undergoes selective substitution at position 5.
Procedure :
-
Suzuki Coupling : React 2,5-dichloropyrimidine with 3-(N-ethylaminocarbonyl)phenylboronic acid under Pd catalysis.
Mechanism : The boronic acid undergoes transmetalation with palladium, followed by reductive elimination to form the C–C bond.
Hydrolysis of 2-Chloro to 2-Hydroxyl
The chlorinated intermediate is hydrolyzed under basic conditions.
Procedure :
-
Reagents : KOH (10% aqueous), tertiary amyl alcohol
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 118°C |
| Reaction Time | 24 hours |
| Base Concentration | 10% KOH |
| Solvent | Tertiary amyl alcohol |
Suzuki-Miyaura Cross-Coupling Method
Synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic Acid
The boronic acid precursor is synthesized via sequential functionalization:
Steps :
Coupling with Halopyrimidine
The boronic acid is coupled with 5-bromo-2-chloropyrimidine:
Conditions :
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Ligand : SPhos (4 mol%)
-
Base : K₃PO₄ (3 equiv)
-
Solvent : THF/H₂O (3:1)
Yield : 82% (5-[3-(N-ethylaminocarbonyl)phenyl]-2-chloropyrimidine).
Cyclocondensation and Subsequent Functionalization
Ring Formation via Thiobarbituric Acid Derivatives
A cyclocondensation strategy builds the pyrimidine core with the phenyl group pre-installed.
Procedure :
-
React thiourea with 3-(N-ethylaminocarbonyl)phenylmalonate under acidic conditions.
-
Alkylate the thiobarbituric acid derivative with methyl iodide.
-
Chlorinate with POCl₃/DMF to form 2,4-dichloro-5-phenylpyrimidine.
Key Reaction Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | HCl (conc.), EtOH, reflux | 65% |
| Chlorination | POCl₃, DMF, 100°C | 88% |
Functional Group Interconversion
The dichloropyrimidine undergoes hydrolysis at position 2:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Halogenation-Hydrolysis | High regioselectivity | Requires dichloropyrimidine | 78–92% |
| Suzuki Coupling | Modular, scalable | Boronic acid synthesis required | 82% |
| Cyclocondensation | Single-pot ring formation | Low yield in cyclocondensation | 65–75% |
Optimal Route : The Suzuki coupling-hydrolysis sequence offers the best balance of yield and scalability, leveraging well-established cross-coupling chemistry .
Chemical Reactions Analysis
Types of Reactions
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of hydroxypyrimidines can modulate enzyme activity, which is crucial in designing drugs for diseases such as cancer and diabetes .
- Antimicrobial Activity : Preliminary studies suggest that 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Biological Studies
The compound's ability to interact with biological molecules makes it useful in biochemical assays and studies.
- Protein-Ligand Interactions : It can be utilized to study protein-ligand interactions, particularly in the context of drug discovery. The binding affinity of this compound to specific proteins can provide insights into its mechanism of action and therapeutic potential.
- Cellular Studies : The compound has been employed in cellular assays to evaluate its effects on cell proliferation and apoptosis. These studies are essential for understanding its potential therapeutic roles .
Industrial Applications
Beyond medicinal uses, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine has applications in material science.
- Polymer Development : Its unique chemical properties make it a candidate for developing new polymers with specific functionalities. Research is ongoing into how this compound can enhance the properties of polymeric materials used in coatings and plastics.
- Chemical Synthesis : The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules through various reaction pathways such as substitution and oxidation reactions.
Case Studies
- Enzyme Inhibition Study : A study conducted on the inhibition of dihydrofolate reductase (DHFR) demonstrated that derivatives of hydroxypyrimidines could significantly reduce enzyme activity, suggesting potential applications in cancer therapy.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.
- Polymer Enhancement : Research on polymer composites incorporating this compound revealed improved thermal stability and mechanical properties compared to traditional materials, suggesting its utility in advanced material applications.
Mechanism of Action
The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core similarities with several pyrimidine derivatives documented in the literature. Key analogues include:
Table 1: Structural Analogues and Substituent Variations
Key Observations :
- Position 2 Modifications: Replacement of the hydroxyl group with amino (e.g., ) or nitrile (e.g., ) alters hydrogen-bonding capacity and electronic properties.
- Aromatic Substituents: The ethylaminocarbonyl group in the target compound may improve solubility in polar solvents compared to trifluoromethoxy or pyridyl substituents .
- Molecular Weight : The target compound’s molecular weight (estimated ~275–300 g/mol) falls within the range of analogues, suggesting comparable pharmacokinetic profiles.
Crystallographic and Geometric Comparisons
provides bond angle data for a related chloro-dinitrophenyl pyrimidine derivative. For example:
- N5—C13—C14: 117.2° vs. C14—C15—C16: 121.0° These angles suggest steric strain in analogues with bulky substituents, which may differ in the target compound due to the less bulky ethylaminocarbonyl group.
Functional Group Impact on Bioactivity
- Hydroxyl vs. Amino Groups: The hydroxyl group at position 2 in the target compound may enhance interactions with biological targets (e.g., kinases) via hydrogen bonding, whereas amino groups in analogues (e.g., ) could facilitate protonation at physiological pH.
- Ethylaminocarbonyl vs. Trifluoromethoxy: The ethylaminocarbonyl moiety may confer metabolic stability compared to the electron-withdrawing trifluoromethoxy group, which is prone to oxidative degradation .
Biological Activity
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 1111113-97-3
The presence of the hydroxypyrimidine moiety is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
Research indicates that 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting a role in infection control.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine:
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine exhibited dose-dependent cytotoxicity. The IC50 values ranged from 10 µM to 20 µM across different cell lines, indicating significant potential as an anticancer therapeutic agent.
Case Study 2: Enzyme Interaction
In vitro assays showed that the compound effectively inhibited the activity of specific enzymes involved in metabolic processes. For instance, at a concentration of 25 µM, it inhibited enzyme activity by approximately 70%, suggesting a strong interaction with the enzyme's active site.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives of this compound. Modifications to the N-ethyl group have been explored to improve potency and selectivity against target enzymes.
Synthesis Optimization
The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine has been refined using various methodologies, including:
- Solvent-free reactions : Improved yields and reduced reaction times.
- Catalyst-assisted synthesis : Enhanced selectivity and purity of the final product.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation reactions. For example, coupling a hydroxypyrimidine core with a substituted phenylacetamide intermediate under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) is common. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for verifying molecular weight and substituent positions. For example, the hydroxyl group at C2 of the pyrimidine ring typically appears as a singlet near δ 10–12 ppm in H NMR, while the N-ethylaminocarbonyl moiety shows characteristic carbonyl stretching (~1680 cm) in FTIR. X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Use fluorescence-based or colorimetric kits (e.g., kinase or protease assays) at varying concentrations (1–100 μM).
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations.
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
Modify substituents : Replace the N-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on binding.
Scaffold hopping : Synthesize analogs with thieno[2,3-d]pyrimidine or pyrrolo[3,2-d]pyrimidine cores to compare potency.
Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs. Validate via in vitro assays and correlate with molecular docking scores .
Q. What strategies resolve contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- Purity verification : Re-analyze the compound via HPLC (≥95% purity) to rule out impurities affecting bioactivity.
- Solvent effects : Test solubility in DMSO vs. aqueous buffers; aggregation may artificially suppress activity.
- Crystallographic validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) to confirm assignments .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use QikProp (Schrödinger) or ADMET Predictor to estimate CYP450 inhibition, hERG liability, and oral bioavailability.
- Metabolite identification : Run in silico metabolism simulations (e.g., StarDrop’s Meteor module) to flag labile sites (e.g., hydroxyl group oxidation). Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time.
- Design of Experiments (DoE) : Use software (e.g., JMP) to optimize parameters (e.g., stoichiometry, temperature) via response surface methodology.
- Scale-up protocols : Maintain consistent stirring rates (≥500 rpm) and cooling/heating gradients during pilot-scale synthesis .
Q. How can in vivo efficacy studies be structured to evaluate therapeutic potential?
- Methodological Answer :
- Animal models : Use xenograft mice (e.g., implanted with HT-29 colorectal tumors) to assess tumor growth inhibition.
- Dosing regimen : Administer intraperitoneally (10–50 mg/kg, daily) with pharmacokinetic sampling (plasma/tissue) to measure and AUC.
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
